4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride
Overview
Description
“4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride” is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, which allows for rapid conjugation of carboxyl-containing linkers .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H15ClN2O2 .Chemical Reactions Analysis
This compound allows for rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C18H19N3O4 . The molecular weight on a free base basis is 341.36 .Scientific Research Applications
Antibacterial and Antimicrobial Applications
- Microwave Assisted Synthesis and Antibacterial Activity : 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride derivatives have been synthesized through microwave-assisted synthesis. These compounds have demonstrated notable antibacterial activity, indicating their potential use in developing new antibacterial agents (Merugu, Ramesh & Sreenivasulu, 2010).
- Anti-mycobacterial and Cytotoxic Evaluation : Secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines were synthesized and assessed for anti-mycobacterial activities. One particular compound with a butyl chain and piperidine as the secondary amine component exhibited significant potency against Mycobacterium tuberculosis without being cytotoxic (Rani et al., 2019).
Luminescent Properties and Photo-induced Electron Transfer
- Luminescent Properties and Photo-induced Electron Transfer : Novel piperazine substituted naphthalimide model compounds, including a variant with this compound, were synthesized. These compounds displayed significant luminescent properties and were effective in photo-induced electron transfer processes, making them potentially useful in various photophysical applications (Gan et al., 2003).
Optoelectronic Applications
- Synthesis and Computational Studies on Optoelectronically Important Novel Acridin-Isoindoline-1,3-Dione Derivatives : Novel derivatives were synthesized and characterized for optoelectronic applications. The compounds demonstrated high thermal stability and fluorescence, and computational studies were performed to evaluate their optical band gaps and other electronic properties (Mane, Katagi & Melavanki, 2019).
Antitumor Activity
- Synthesis and Crystal Structures of Arylpiperazine Compounds : Arylpiperazine derivatives, including those with this compound, were synthesized, and their antitumor activities were explored. These compounds showed significant activity, and their crystal structures were detailed, providing insights into their potential pharmacological applications (Zhou et al., 2017).
Green Catalysis
- Water Extract of Onion Peel Ash as a Green Catalytic System : The synthesis of isoindoline-1,3-dione derivatives, including those related to this compound, was achieved using a green catalytic system derived from onion peel ash. This method offers environmental benefits and provides an alternative approach to traditional synthetic methods (Journal et al., 2019).
Mechanism of Action
Target of Action
The primary target of 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride is cereblon . Cereblon is a protein that plays a crucial role in the ubiquitin-proteasome system, a system responsible for protein degradation within cells .
Mode of Action
this compound interacts with its target, cereblon, by binding to it . This binding allows the compound to act as a ligand for the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging specific proteins for degradation .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system . By acting as a ligand for the development of PROTACs, it enables the targeted degradation of specific proteins . This can have downstream effects on various cellular processes, depending on the specific proteins being targeted for degradation .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness as a ligand for protacs could be influenced by these properties .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to protein degradation . By enabling the targeted degradation of specific proteins, it can influence various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature is recommended to be 2-8°C . This suggests that temperature could potentially affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride plays a significant role in biochemical reactions, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound acts as a functionalized cereblon ligand, which allows for the rapid conjugation with carboxyl linkers due to the presence of an amine group. This conjugation is facilitated through peptide coupling reactions and reductive amination . The compound interacts with various enzymes and proteins, including cereblon, a key protein involved in targeted protein degradation. The interaction with cereblon is crucial for the formation of PROTACs, which are designed to degrade specific proteins within cells.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the development of PROTACs allows it to target and degrade specific proteins, thereby altering cellular processes and functions. For example, the degradation of DNA-binding proteins by PROTACs can lead to changes in gene expression and cellular responses . Additionally, the compound’s interaction with cereblon and other biomolecules can impact cell signaling pathways, further influencing cellular behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cereblon, forming a complex that recruits target proteins for degradation. This process involves the ubiquitin-proteasome system, where the target protein is tagged with ubiquitin molecules and subsequently degraded by the proteasome . The binding of this compound to cereblon is a critical step in this mechanism, as it facilitates the recruitment and degradation of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental setups. Studies have shown that the compound remains stable under specific storage conditions, such as being sealed in a dry environment at room temperature . Over time, the compound’s effects on cellular function may also vary, with long-term exposure potentially leading to sustained changes in cellular processes and protein degradation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that the compound exhibits anticonvulsant activity at specific doses, with higher doses potentially leading to toxic or adverse effects . For example, in maximal electroshock (MES) models, the compound showed anticonvulsant activity at a dose of 15.1 ± 1.53 mg/kg . It is important to carefully monitor dosage levels to avoid potential toxicity and ensure the desired therapeutic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s role in the ubiquitin-proteasome system highlights its involvement in protein degradation pathways . Additionally, the presence of an amine group allows for conjugation with carboxyl linkers, facilitating its incorporation into more complex molecules and metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to conjugate with carboxyl linkers and form complexes with cereblon plays a role in its localization and accumulation within specific cellular compartments . This distribution is crucial for its function in targeted protein degradation and other biochemical processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its role in protein degradation and other cellular processes, as it ensures that the compound interacts with the appropriate biomolecules and enzymes.
Properties
IUPAC Name |
4-piperidin-4-ylisoindole-1,3-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c16-12-10-3-1-2-9(11(10)13(17)15-12)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2,(H,15,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGJLHBAMGKNNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C(=CC=C2)C(=O)NC3=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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